REACTION_CXSMILES
|
[CH2:1]([NH:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:2].C=O.[CH3:12]CCCC=C>>[CH3:12][N:3]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH2:1][CH3:2]
|
Name
|
|
Quantity
|
190.8 g
|
Type
|
reactant
|
Smiles
|
C(C)NC1CCCCC1
|
Name
|
|
Quantity
|
247.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CCCCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is established at a temperature of 160° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed from the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
The remaining organic phase is subsequently fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196.9 g | |
YIELD: PERCENTYIELD | 91.8% | |
YIELD: CALCULATEDPERCENTYIELD | 391% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |